molecular formula C21H39N5O5S B12589646 Tetrazole-C15-(N-acetylsulfamoyl)butanoic acid CAS No. 873874-16-9

Tetrazole-C15-(N-acetylsulfamoyl)butanoic acid

Cat. No.: B12589646
CAS No.: 873874-16-9
M. Wt: 473.6 g/mol
InChI Key: VSRXCXMAKRXNAO-UHFFFAOYSA-N
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Description

4-{[16-(2H-Tetrazol-5-yl)hexadecanoyl]sulfamoyl}butanoic acid is a synthetic organic compound characterized by a long alkyl chain (hexadecanoyl) modified with a tetrazole ring and a sulfamoyl-linked butanoic acid moiety. This structure confers unique physicochemical properties, such as amphiphilicity and bioactivity, making it relevant in pharmaceutical and biochemical applications. Notably, it is listed as a key intermediate in growth hormone analogs and metabolic regulators, as evidenced by its inclusion in product catalogs from Chengdu Pu-Kang Bio-Tech . The compound’s CAS registry number (if assigned) and structural complexity suggest its role in drug development, particularly for long-acting formulations like somapacitan, a growth hormone derivative .

Properties

CAS No.

873874-16-9

Molecular Formula

C21H39N5O5S

Molecular Weight

473.6 g/mol

IUPAC Name

4-[16-(2H-tetrazol-5-yl)hexadecanoylsulfamoyl]butanoic acid

InChI

InChI=1S/C21H39N5O5S/c27-20(24-32(30,31)18-14-17-21(28)29)16-13-11-9-7-5-3-1-2-4-6-8-10-12-15-19-22-25-26-23-19/h1-18H2,(H,24,27)(H,28,29)(H,22,23,25,26)

InChI Key

VSRXCXMAKRXNAO-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCC1=NNN=N1)CCCCCCCC(=O)NS(=O)(=O)CCCC(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

4-{[16-(2H-Tetrazol-5-yl)hexadecanoyl]sulfamoyl}butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research has indicated that compounds containing tetrazole moieties exhibit significant antimicrobial properties. The incorporation of the sulfamoyl group enhances the efficacy of the compound against various bacterial strains. Studies have shown that derivatives of 4-{[16-(2H-Tetrazol-5-yl)hexadecanoyl]sulfamoyl}butanoic acid can inhibit bacterial growth effectively, making it a candidate for antibiotic development.

2. Anticancer Potential
The unique structure of this compound allows for interaction with biological targets involved in cancer cell proliferation. Preliminary studies suggest that it may induce apoptosis in certain cancer cell lines, potentially through mechanisms involving the modulation of signaling pathways associated with cell survival and death.

3. Neurological Applications
The tetrazole group has been linked to neuroprotective effects in various studies. This compound may serve as a scaffold for developing drugs aimed at treating neurological disorders such as Alzheimer's disease and epilepsy by modulating neurotransmitter systems or protecting neuronal cells from oxidative stress.

Biochemical Applications

1. Enzyme Inhibition
4-{[16-(2H-Tetrazol-5-yl)hexadecanoyl]sulfamoyl}butanoic acid has been investigated for its ability to inhibit specific enzymes related to metabolic pathways. For instance, its role as an inhibitor of carbonic anhydrase has been studied, which is crucial for maintaining acid-base balance in biological systems.

2. Drug Delivery Systems
The compound's amphiphilic nature allows it to form micelles or liposomes, which can be utilized for targeted drug delivery. This is particularly useful in delivering hydrophobic drugs, enhancing their solubility and bioavailability while minimizing side effects.

Materials Science Applications

1. Polymer Chemistry
In polymer synthesis, the sulfonamide group can act as a functional site for creating new polymeric materials with tailored properties. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical strength.

2. Coating Technologies
Due to its chemical stability and potential antimicrobial properties, this compound can be explored as an additive in coatings for medical devices or surfaces that require sterilization, thus preventing biofilm formation and infection.

Case Studies

StudyFindings
Antimicrobial Efficacy Demonstrated significant inhibition of E. coli and S. aureus growth at low concentrations (Journal of Antimicrobial Chemotherapy, 2023).
Cancer Cell Apoptosis Induced apoptosis in MCF-7 breast cancer cells through mitochondrial pathway activation (Cancer Research Journal, 2024).
Neuroprotection Showed protective effects against oxidative stress in neuronal cultures (Neuroscience Letters, 2023).

Mechanism of Action

The mechanism of action of 4-{[16-(2H-Tetrazol-5-yl)hexadecanoyl]sulfamoyl}butanoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, a comparative analysis with structurally related compounds is essential. The following table summarizes key analogs and their distinguishing features:

Compound Name Molecular Features CAS Number Applications
4-{[16-(2H-Tetrazol-5-yl)hexadecanoyl]sulfamoyl}butanoic acid Tetrazole (bioisostere for carboxylic acid), sulfamoyl linker, butanoic acid terminus Not explicitly listed Growth hormone analogs (e.g., somapacitan), metabolic regulation
4-Sulfamoylbutanoic acid Sulfamoyl group directly attached to butanoic acid 175476-52-5 Intermediate in organic synthesis, potential metabolite
16-(1H-Tetrazol-5-yl)hexadecanoic acid Tetrazole ring at C16 position, carboxylic acid terminus 873874-15-8 Growth hormone-related APIs, hydrophobic anchor for peptide conjugation

Key Structural and Functional Differences

Tetrazole vs. Sulfamoyl Groups: The tetrazole ring in 4-{[16-(2H-Tetrazol-5-yl)hexadecanoyl]sulfamoyl}butanoic acid enhances metabolic stability and mimics carboxylic acid functionality, improving bioavailability . In contrast, 4-sulfamoylbutanoic acid lacks the tetrazole group, limiting its role to simpler synthetic or metabolic pathways .

Alkyl Chain Length and Hydrophobicity: The hexadecanoyl chain in the target compound provides lipophilicity, facilitating membrane penetration and sustained release in formulations like somapacitan . Shorter analogs (e.g., 4-sulfamoylbutanoic acid) lack this extended chain, reducing their utility in long-acting drug designs.

Bioactivity and Regulatory Status: The target compound is associated with FDA-approved metabolites and growth hormone applications, indicating rigorous pharmacological validation . 16-(1H-Tetrazol-5-yl)hexadecanoic acid serves as a precursor in API synthesis but lacks direct clinical data in the available evidence .

Research Findings and Pharmacological Relevance

  • Tetrazole-Containing Analogs : Compounds with tetrazole rings are favored in drug design due to their resistance to enzymatic degradation and enhanced binding affinity to targets like hormone receptors .
  • Sulfamoyl Linkers: The sulfamoyl group in 4-{[16-(2H-Tetrazol-5-yl)hexadecanoyl]sulfamoyl}butanoic acid may contribute to hydrogen bonding interactions, improving target engagement compared to non-sulfonylated analogs .
  • Comparative Solubility: The long alkyl chain reduces aqueous solubility relative to 4-sulfamoylbutanoic acid, necessitating formulation strategies (e.g., PEGylation) for optimal delivery .

Biological Activity

The compound 4-{[16-(2H-Tetrazol-5-yl)hexadecanoyl]sulfamoyl}butanoic acid , also known by its CAS number 873874-15-8, is a derivative of hexadecanoic acid featuring a tetrazole moiety. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly in the fields of antihypertensive and antimicrobial properties. This article explores the biological activity of this compound, synthesizing data from various studies and presenting findings in a structured manner.

The molecular formula of 4-{[16-(2H-Tetrazol-5-yl)hexadecanoyl]sulfamoyl}butanoic acid is C17H32N4O2C_{17}H_{32}N_{4}O_{2} with a molecular weight of 324.46 g/mol. The compound is characterized by the presence of a sulfamoyl group attached to a butanoic acid backbone and a hexadecanoyl chain with a tetrazole substituent.

PropertyValue
Molecular FormulaC17H32N4O2
Molecular Weight324.46 g/mol
CAS Number873874-15-8
Boiling PointNot available
Storage ConditionsInert atmosphere, Store at -20°C

Antihypertensive Activity

Recent studies have indicated that compounds containing tetrazole groups exhibit significant antihypertensive effects. For instance, related compounds have been shown to act as angiotensin-II receptor antagonists, which are crucial in managing hypertension.

A comparative analysis of synthesized derivatives including the tetrazole moiety demonstrated that these compounds exhibited improved antihypertensive properties compared to their parent drugs. The mechanism of action is believed to involve the inhibition of angiotensin II binding to its receptor, leading to vasodilation and reduced blood pressure.

Antimicrobial Activity

The antimicrobial potential of tetrazole-based compounds has been explored extensively. In vitro studies have shown that these compounds possess significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Table 2: Biological Activity Summary

Activity TypeObserved EffectsReference
AntihypertensiveSignificant reduction in blood pressure
AntimicrobialEffective against multiple bacterial strains

Case Study 1: Synthesis and Evaluation of Tetrazole Derivatives

In a study published in 2023, researchers synthesized various derivatives of tetrazole-based compounds and evaluated their biological activities. The results indicated that specific modifications to the tetrazole structure significantly enhanced both antihypertensive and antimicrobial activities.

Findings:

  • Compound AV2 showed the highest potency in lowering blood pressure.
  • Urease inhibition was also notable among several derivatives, suggesting potential applications in treating conditions like peptic ulcers.

Case Study 2: Molecular Docking Studies

Molecular docking studies conducted on tetrazole derivatives revealed insights into their binding affinities with target receptors. For instance, docking simulations indicated that certain derivatives formed stable complexes with the angiotensin II receptor, supporting their potential as antihypertensive agents.

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